
Ehp-inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Ehp-inhibitor-1 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the inhibition of Eph family tyrosine kinases and their role in various chemical processes.
Biology: this compound is employed in biological studies to investigate the signaling pathways mediated by Eph receptors and their impact on cellular functions.
Medicine: The compound is explored for its potential therapeutic applications, particularly in targeting diseases associated with abnormal Eph receptor activity.
Safety and Hazards
Mechanism of Action
Target of Action
Ehp-inhibitor-1, also known as Ehp inhibitor 2, is a potent inhibitor that primarily targets the Eph family tyrosine kinase . Eph receptors are a class of receptor tyrosine kinases that play critical roles in various biological processes, including cell adhesion, migration, and angiogenesis.
Mode of Action
This compound interacts with its target, the Eph receptors, by binding to them and inhibiting their kinase activity . This interaction disrupts the signaling pathways mediated by these receptors, leading to changes in cellular processes regulated by these pathways.
Pharmacokinetics
It is known that this compound is soluble in dmso , suggesting that it may be administered in a suitable vehicle for in vivo studies
Result of Action
Given its target, it is likely to affect processes regulated by eph receptors, such as cell adhesion, migration, and angiogenesis
Action Environment
It is known that the compound is stable for up to 3 years when stored at -20°c
Biochemical Analysis
Biochemical Properties
Ehp-inhibitor-1 interacts with Eph receptors, which are part of the protein tyrosine kinase family . The nature of these interactions is inhibitory, meaning that this compound prevents the normal function of these enzymes, thereby influencing the biochemical reactions they are involved in .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with Eph receptors. These receptors play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these receptors, this compound can significantly influence cell function.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to Eph receptors and inhibiting their function . This interaction can lead to changes in gene expression and can affect various cellular processes.
Metabolic Pathways
This compound is involved in the Eph receptor signaling pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ehp-inhibitor-1 involves a series of chemical reactions that result in the formation of its unique molecular structure. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of key intermediates and final product purification .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis, followed by rigorous quality control measures such as High-Performance Liquid Chromatography (HPLC) to confirm the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ehp-inhibitor-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Comparison with Similar Compounds
NVP-BHG712: A specific inhibitor of EphB4, with distinct inhibitory activity compared to Ehp-inhibitor-1.
Volasertib: Another kinase inhibitor with a broader target range, including c-Raf, c-Src, and c-Abl.
Rigosertib: Targets multiple kinases, including Bcr-Abl, Flt1, and Fyn.
Uniqueness of this compound: this compound is unique in its high specificity for Eph family tyrosine kinases, making it a valuable tool for studying the specific roles of these kinases in various biological processes. Its high purity and well-characterized inhibitory activity further enhance its utility in scientific research .
Properties
IUPAC Name |
6-(3-methoxyphenyl)-3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-24-14-6-2-4-12(8-14)15-10-21-18-16(11-22-23(18)17(15)19)13-5-3-7-20-9-13/h2-11H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGYGRTZRXWSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C(=C(C=N3)C4=CN=CC=C4)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride](/img/no-structure.png)
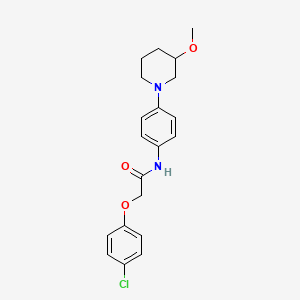

![1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2837463.png)


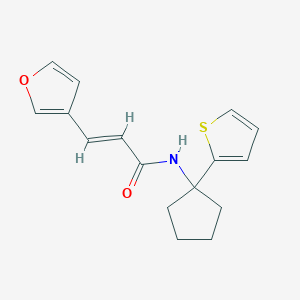
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2837469.png)
![N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide](/img/structure/B2837470.png)
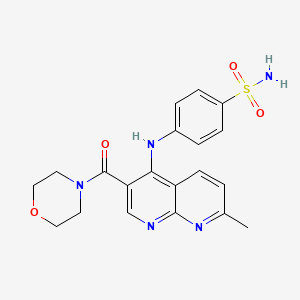
![4-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl methyl ether](/img/structure/B2837474.png)
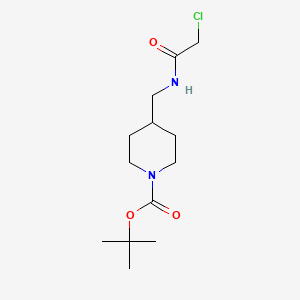
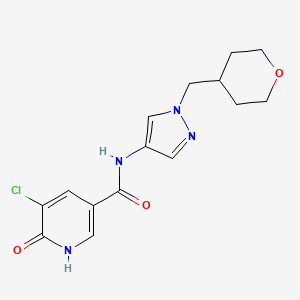
![2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2837478.png)
